

Technical Guide: Physicochemical Properties of 1-Methoxy-4-nitronaphthalene (CAS 4900-63-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methoxy-4-nitronaphthalene

Cat. No.: B051467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for **1-Methoxy-4-nitronaphthalene**, identified by CAS number 4900-63-4. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document also outlines general experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of **1-Methoxy-4-nitronaphthalene**.

Table 1: Identification and Structural Information

Parameter	Value	Source(s)
CAS Number	4900-63-4	[1] [2] [3] [4]
IUPAC Name	1-methoxy-4-nitronaphthalene	[4]
Synonyms	4-methoxy-1-nitro-naphthalene, Naphthalene, 1-methoxy-4-nitro-, 1-Nitro-4-methoxynaphthalene	[2] [3]
Molecular Formula	C ₁₁ H ₉ NO ₃	[1] [2] [4]
Molecular Weight	203.19 g/mol	[2] [4]
Canonical SMILES	COc1=CC=C(c2=CC=CC=C2)O	
InChI	InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3	[4]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Melting Point	83-85 °C	[1] [2]
Boiling Point	367.2 °C at 760 mmHg	[1] [2]
Density	1.274 g/cm ³	[1] [2]
Flash Point	178.3 °C	[2]
Refractive Index	1.638	[2]
LogP (Octanol/Water Partition Coefficient)	3.2798	[2]
Polar Surface Area (PSA)	55.05 Å ²	[2]
Appearance	Yellow Powder	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These are generalized protocols and may require optimization based on the specific equipment and laboratory conditions.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the dry, powdered **1-Methoxy-4-nitronaphthalene** is placed in a capillary tube to a height of 2-3 mm.^[3] The tube is then tapped gently to pack the sample at the bottom.
- Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure substances, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner)
- Mineral oil

Procedure:

- Sample Preparation: A small amount of **1-Methoxy-4-nitronaphthalene** is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
- Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil.^[5]
- Heating: The side arm of the Thiele tube is gently heated. This design promotes the circulation of the oil, ensuring uniform heating.
- Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.^[5] The heat is then removed.
- Measurement: The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.^[6] The atmospheric pressure should also

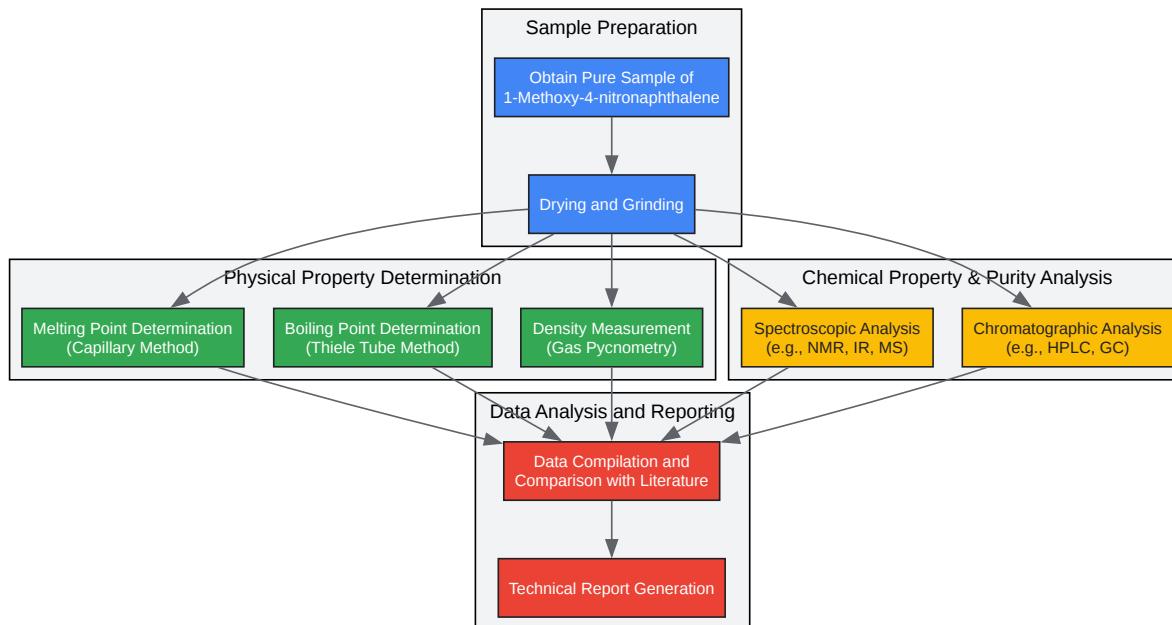
be recorded as the boiling point is pressure-dependent.

Density Determination (Gas Pycnometry)

Density is the mass of a substance per unit volume. For a solid powder, gas pycnometry is a common and accurate method.

Apparatus:

- Gas pycnometer
- Analytical balance
- Helium gas supply


Procedure:

- Sample Preparation: A known mass of **1-Methoxy-4-nitronaphthalene** is accurately weighed using an analytical balance.
- Measurement: The weighed sample is placed in the sample chamber of the gas pycnometer. The instrument then purges the chamber with helium gas and measures the pressure change upon expansion of the gas into the sample chamber.
- Calculation: By applying the gas laws, the instrument calculates the volume of the solid sample, excluding any pore volume. The density is then automatically calculated by dividing the mass of the sample by its measured volume.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like **1-Methoxy-4-nitronaphthalene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the physicochemical characterization of a solid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Methoxy-4-nitronaphthalene (CAS 4900-63-4)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051467#cas-number-4900-63-4-physicochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com